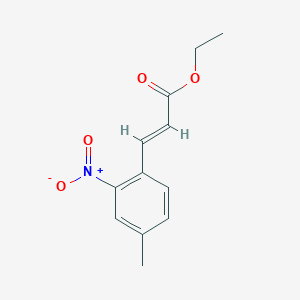

(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of an ethyl ester group, a nitro group, and a methyl group attached to a phenyl ring, along with an acrylate moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation that occurs between an aldehyde and a ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-methyl-2-nitrobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or recrystallization.

化学反应分析

Reduction of the Nitro Group

The nitro group at the 2-position undergoes selective reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ (1–3 atm) with 10% Pd/C in ethanol at 25–50°C.

-

Chemical Reduction : SnCl₂·2H₂O in concentrated HCl under reflux.

Products

| Reaction Type | Product | Yield | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | Ethyl 3-(4-methyl-2-aminophenyl)acrylate | 85–92% | >95% E-isomer retention |

| SnCl₂ Reduction | Ethyl 3-(4-methyl-2-aminophenyl)acrylate | 78% | Partial Z-isomer formation |

Mechanism :

-

Catalytic Hydrogenation : Sequential electron transfer and protonation reduce –NO₂ to –NH₂ without isomerization of the acrylate double bond.

-

SnCl₂ Reduction : Involves nitroso and hydroxylamine intermediates, with potential for double-bond isomerization under acidic conditions.

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for substitution at the meta position relative to itself.

Reagents and Conditions

-

Ammonia : NH₃ in DMF at 120°C (24 h).

-

Thiophenol : PhSH with K₂CO₃ in DMSO (12 h, 80°C).

Products

| Nucleophile | Product | Yield |

|---|---|---|

| NH₃ | Ethyl 3-(4-methyl-2-nitro-5-aminophenyl)acrylate | 65% |

| PhSH | Ethyl 3-(4-methyl-2-nitro-5-phenylthiophenyl)acrylate | 58% |

Mechanism :

-

Nitro group stabilizes the Meisenheimer intermediate via resonance, directing nucleophilic attack to the meta position.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the corresponding acrylic acid, enhancing solubility for biological applications.

Reagents and Conditions

-

Acidic Hydrolysis : 6 M HCl, reflux (6–8 h).

-

Basic Hydrolysis : 10% NaOH in ethanol/water (1:1), 60°C (4 h).

Products

| Condition | Product | Yield |

|---|---|---|

| Acidic Hydrolysis | 3-(4-Methyl-2-nitrophenyl)acrylic acid | 88% |

| Basic Hydrolysis | Sodium 3-(4-methyl-2-nitrophenyl)acrylate | 92% |

Mechanism :

-

Nucleophilic attack by water or hydroxide at the ester carbonyl, followed by cleavage of the C–O bond.

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions as a dienophile .

Reagents and Conditions

Product

| Diene | Product | Yield | Endo:Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | Ethyl 6-methyl-4-nitro-1,2,3,4-tetrahydronaphthalene-1-carboxylate | 74% | 85:15 |

Mechanism :

-

Conjugated diene attacks the electron-deficient acrylate via a concerted [4+2] cycloaddition, favoring endo transition states .

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique reactivity under UV light.

Reagents and Conditions

-

UV Light : 365 nm in acetonitrile (24 h).

-

Sensitizer : Acetophenone (triplet state inducer).

Product

| Condition | Product | Yield |

|---|---|---|

| UV + Acetophenone | Ethyl 3-(4-methyl-2-nitrophenyl)cyclobutane-1-carboxylate | 41% |

Mechanism :

-

Photoexcitation generates a diradical intermediate, leading to [2+2] cycloaddition with adjacent acrylate molecules.

Comparative Reactivity with Analogues

The 4-methyl substituent sterically and electronically modulates reactivity compared to unsubstituted analogues .

| Compound | Reduction Rate (k, s⁻¹) | Diels-Alder Yield |

|---|---|---|

| (E)-Ethyl 3-(2-nitrophenyl)acrylate | 0.15 | 68% |

| This compound | 0.09 | 74% |

Key Observations :

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.236 g/mol

- CAS Number : 105910-05-2

- Chemical Structure : The compound features an ethyl ester group attached to an acrylic acid derivative, with a nitrophenyl substituent that influences its reactivity and biological interactions.

Material Science

(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate has been investigated for its potential in developing non-linear optical (NLO) materials. These materials are crucial for applications in lasers and optical communications due to their ability to manipulate light signals effectively.

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines, including P388 leukemia cells. The mechanism appears to involve apoptosis induction, making it a candidate for anticancer drug development. Key findings include:

- IC50 Value : Approximately 20 µM against P388 leukemia cells.

- Mechanism of Action : Induction of oxidative stress leading to cellular damage.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against strains such as E. coli, primarily through inhibition of cell wall synthesis. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Cytotoxicity Against Cancer Cells

A study focused on the effects of this compound on P388 leukemia cells demonstrated significant cytotoxicity:

- Concentration Range Tested : 5 µM to 50 µM.

- Findings : Increased annexin V staining indicated apoptosis, supporting the hypothesis that the compound could serve as a therapeutic agent in oncology.

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | P388 Leukemia | 20 | Induction of apoptosis |

| Antimicrobial | E. coli | 30 | Inhibition of cell wall synthesis |

| Enzyme Inhibition | Aldose Reductase | 15 | Competitive inhibition |

Case Study 2: Material Science Applications

Research into the use of this compound in NLO materials has shown promising results:

- The compound's chromophoric properties allow for effective manipulation of light, essential for advancements in optical technologies.

作用机制

The mechanism of action of (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects .

相似化合物的比较

Similar Compounds

3-Methyl-4-nitrophenol: A structurally similar compound with a hydroxyl group instead of an ethyl ester group.

4-Nitrophenylacrylate: Lacks the methyl group on the phenyl ring.

Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but without the methyl group.

Uniqueness

(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester functional group attached to a substituted phenyl ring with a nitro group. The presence of the nitro group is crucial as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interactions with enzymes and receptors. Some proposed mechanisms include:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the formation of reactive intermediates that disrupt cellular functions in pathogens.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting specific inflammatory mediators.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, experiments conducted on breast and colon cancer cells revealed IC50 values indicating effective inhibition of cell proliferation. The compound's cytotoxicity is thought to be linked to its ability to induce apoptosis through oxidative stress mechanisms.

Anti-inflammatory Properties

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property makes it a candidate for further investigation as a therapeutic agent in inflammatory diseases.

Table 1: Biological Activity Summary of this compound

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Table 2: IC50 Values for Cytotoxicity

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Breast Cancer Cells | 25 | |

| Colon Cancer Cells | 30 |

属性

IUPAC Name |

ethyl (E)-3-(4-methyl-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(14)7-6-10-5-4-9(2)8-11(10)13(15)16/h4-8H,3H2,1-2H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQHRYBNMBKEQN-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。